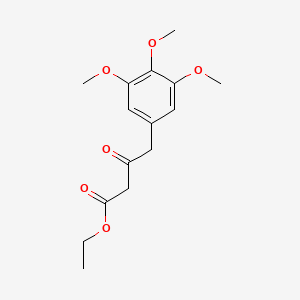

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate

Description

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate (CAS: 123794-62-7) is a β-keto ester derivative with the molecular formula C₁₅H₂₀O₆ and a molecular weight of 296 g/mol . The compound features a 3,4,5-trimethoxyphenyl substituent attached to a butanoate backbone. Its physicochemical properties include a density of approximately 1.073 g/cm³ (exact value unspecified) and a boiling point inferred to be elevated due to its high molecular weight and polar methoxy groups. This compound is strictly used in scientific research, with applications in herbicide development and enzymatic studies .

Properties

IUPAC Name |

ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-21-14(17)9-11(16)6-10-7-12(18-2)15(20-4)13(8-10)19-3/h7-8H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGNMQVDKLQLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3,4,5-trimethoxybenzoylacetate with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants for several hours to achieve a high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and controlled temperature conditions ensures a consistent and high-quality product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which play critical roles in cell division and stress response. This inhibition can lead to anti-cancer effects by disrupting the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Variations in Physicochemical Properties

The table below highlights key differences between Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate and its analogues:

Key Observations :

- Sulfur-containing analogues (e.g., phenylsulfanyl) exhibit altered solubility profiles due to sulfur’s lower electronegativity and larger atomic radius compared to oxygen .

- Fluorine-substituted derivatives (e.g., 4-fluorophenyl) are less electron-rich, which may reduce reactivity in electrophilic interactions .

Herbicidal Activity

This activity is attributed to the electron-donating methoxy groups, which may enhance binding to plant-specific enzymatic targets. In contrast:

- 4-Chlorobenzyl-substituted analogues show higher lipophilicity but weaker activity, suggesting steric hindrance or reduced target affinity.

- 4-Nitrophenyl derivatives exhibit negligible activity, likely due to the electron-withdrawing nitro group destabilizing critical interactions .

Enzymatic Interactions

The trimethoxyphenyl derivative’s polarity and bulk may influence its role in enzymatic studies, such as interactions with transaminases (TAs) or formate dehydrogenases (FDH) , where substituent electronics dictate substrate specificity .

Biological Activity

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

This compound has the molecular formula CHO. The presence of three methoxy groups on the phenyl ring enhances its chemical reactivity and biological activity. The compound's structure allows for various interactions with biological targets, contributing to its therapeutic potential.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. The trimethoxyphenyl group facilitates these interactions, which can lead to:

- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 μg/mL |

| Mycobacterium abscessus | 0.5–1.0 μg/mL |

| Escherichia coli | 0.073 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against multidrug-resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. A study demonstrated that it significantly inhibited the proliferation of cancer cell lines while displaying minimal toxicity to normal cells:

| Cell Line | IC (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | 20-fold |

| MCF10A (Non-cancerous) | 2.52 |

This selectivity indicates a potential therapeutic window for targeting cancer cells while sparing healthy tissues .

Case Studies

- In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with this compound led to a significant reduction in tumor growth and metastasis compared to control groups. Histological analysis confirmed reduced cell proliferation and increased apoptosis in treated tumors .

- Safety Profile : Toxicity studies have shown that the compound exhibits acceptable safety margins at high doses (up to 800 mg/kg), indicating its potential for further development as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate, and how can reaction yields be optimized?

The compound is typically synthesized via a multi-component condensation reaction between 3,4,5-trimethoxybenzaldehyde and ethyl acetoacetate. Key steps include:

- Catalyst selection : Acidic or basic catalysts (e.g., piperidine or Knoevenagel catalysts) enhance enolate formation and nucleophilic attack .

- Reaction conditions : Solvents like ethanol or THF under reflux (70–90°C) for 6–12 hours improve yield (reported up to 75%) .

- Purification : Column chromatography with hexane/ethyl acetate (3:1) removes unreacted starting materials and byproducts .

Q. How is the molecular structure of this compound confirmed, and what are its critical structural features?

Structural confirmation relies on:

- Spectroscopy : - and -NMR identify the ester carbonyl ( ~170 ppm), ketone ( ~200 ppm), and aromatic methoxy groups ( 3.8–3.9 ppm) .

- Crystallography : X-ray diffraction reveals planarity of the trimethoxyphenyl ring and bond angles (e.g., C–O–C ~120°) that influence electronic delocalization .

- Key features : The α-keto ester moiety enhances electrophilicity, while methoxy groups increase lipophilicity, impacting solubility and biological interactions .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

Impurities arise from:

- Incomplete condensation : Unreacted 3,4,5-trimethoxybenzaldehyde (detected via TLC).

- Side reactions : Aldol byproducts from excess ethyl acetoacetate. Mitigation includes optimizing stoichiometry (1:1 molar ratio) and using gradient elution in chromatography for separation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., α-keto carbon).

- Solvent effects : Polarizable continuum models (PCM) predict solvation energies, guiding solvent choice for reactions like Grignard additions .

- Transition state modeling : Predict regioselectivity in reactions with amines or hydrazines .

Q. What crystallographic data are critical for understanding this compound's solid-state behavior and polymorphism?

- Unit cell parameters : Monoclinic systems (e.g., space group ) with Z = 4 indicate packing efficiency.

- Hydrogen bonding : Intermolecular C=O···H–O interactions stabilize the crystal lattice, affecting melting points (86–91°C) .

- Polymorphism screening : Differential scanning calorimetry (DSC) and powder XRD detect metastable forms under varying crystallization conditions .

Q. How does the compound interact with biological targets, and what structural modifications enhance activity?

- Enzyme inhibition : The α-keto ester mimics carbonyl intermediates in enzymes like proteases, confirmed via kinetic assays ( values) .

- SAR studies : Replacing methoxy groups with halogens (e.g., –CF) increases membrane permeability (logP > 2.5) and potency against cancer cell lines (IC < 10 μM) .

- Docking simulations : Molecular docking with tubulin (PDB: 1SA0) shows π-π stacking between the trimethoxyphenyl ring and Phe272 residue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.